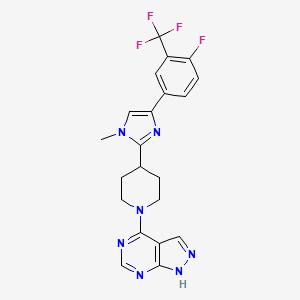

Ly2584702

Cat. No. B1662125

Key on ui cas rn:

1082949-67-4

M. Wt: 445.4 g/mol

InChI Key: FYXRSVDHGLUMHB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08093383B2

Procedure details

Prepare an anhydrous HCl solution by slow addition of acetyl chloride (193.14 mL; 2.71 moles, 4.00 eq) to methanol (1160 mL) over 45 minutes at <5° C. Add the resulting solution to a separate flask containing a solution of 4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester (290 g; 678.46 mmoles) in methanol (2320 mL) over 90 minutes at 20° C. Stir the reaction mixture at 20° C. overnight. Concentrate the reaction mixture under vacuum at 30° C. Add dimethyl sulfoxide (1080 mL; 15.20 moles; 1.08 L; 1.19 kg) and the distillation continues until the internal temperature reaches 50° C. at a pressure of 20 mm Hg. Add DMSO until the total volume is 2030 mL. Then add triethylamine (473 mL; 3.39 moles, 5 eq) via addition funnel over 30 minutes. Charge solid 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (110.29 g; 713.58 mmoles, 1.05 eq) in equal portions equally spaced over 30 minutes. Stir the resulting slurry at 20° C. overnight. Heat the slurry to 80° C. Add water (229 mL) to afford a clear solution. Seed the reaction and add more water (1273 mL) slowly over 4 hours to fully crystallize the product. Cool the slurry to 50° C. and filter the solid. Wash the cake with 30% water in DMSO (2×290 mL), then water (290 mL). Dry the solids under vacuum at 60° C. to afford 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (301 g, 99%) as an off white solid.

Name

4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester

Quantity

290 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Cl.C(Cl)(=O)C.C(OC([N:13]1[CH2:18][CH2:17][CH:16]([C:19]2[N:20]([CH3:35])[CH:21]=[C:22]([C:24]3[CH:29]=[CH:28][C:27]([F:30])=[C:26]([C:31]([F:34])([F:33])[F:32])[CH:25]=3)[N:23]=2)[CH2:15][CH2:14]1)=O)(C)(C)C.C(N(CC)CC)C.Cl[C:44]1[N:49]=[CH:48][N:47]=[C:46]2[NH:50][N:51]=[CH:52][C:45]=12>CO.O.CS(C)=O>[F:30][C:27]1[CH:28]=[CH:29][C:24]([C:22]2[N:23]=[C:19]([CH:16]3[CH2:15][CH2:14][N:13]([C:44]4[N:49]=[CH:48][N:47]=[C:46]5[NH:50][N:51]=[CH:52][C:45]=45)[CH2:18][CH2:17]3)[N:20]([CH3:35])[CH:21]=2)=[CH:25][C:26]=1[C:31]([F:33])([F:32])[F:34]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

1080 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

193.14 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

1160 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester

|

|

Quantity

|

290 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCC(CC1)C=1N(C=C(N1)C1=CC(=C(C=C1)F)C(F)(F)F)C

|

|

Name

|

|

|

Quantity

|

2320 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

473 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Seven

|

Name

|

|

|

Quantity

|

110.29 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C2C(=NC=N1)NN=C2

|

Step Eight

|

Name

|

|

|

Quantity

|

1273 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

229 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the reaction mixture at 20° C. overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add the resulting solution to a separate flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the reaction mixture under vacuum at 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 50° C. at a pressure of 20 mm Hg

|

WAIT

|

Type

|

WAIT

|

|

Details

|

equally spaced over 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the resulting slurry at 20° C. overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the slurry to 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to fully crystallize the product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the slurry to 50° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter the solid

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the cake with 30% water in DMSO (2×290 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry the solids under vacuum at 60° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 301 g | |

| YIELD: PERCENTYIELD | 99% | |

| YIELD: CALCULATEDPERCENTYIELD | 99.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |